5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide
Description
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide is a complex organic compound that belongs to the class of oxazole carboxamides This compound is characterized by its unique structure, which includes a chloro-methoxyphenoxy group, an ethyl-pyridinylmethyl group, and an oxazole carboxamide moiety
Properties
IUPAC Name |
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4/c1-3-24(12-14-6-8-22-9-7-14)20(25)18-11-16(28-23-18)13-27-19-5-4-15(26-2)10-17(19)21/h4-11H,3,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKZSLLXKWAPBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=NC=C1)C(=O)C2=NOC(=C2)COC3=C(C=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of the oxazole ring, the introduction of the chloro-methoxyphenoxy group, and the attachment of the ethyl-pyridinylmethyl group. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-methoxyphenoxy group: This step often involves the use of chlorination and methoxylation reagents under controlled conditions.
Attachment of the ethyl-pyridinylmethyl group: This can be done through nucleophilic substitution reactions using suitable pyridine derivatives and alkylating agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction may produce reduced derivatives of the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets and its effects on cellular processes.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications.
Mechanism of Action
The mechanism of action of 5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
Similar Compounds
2-methoxyphenyl isocyanate: A chemoselective multitasking reagent used for amine protection and deprotection.
Indole derivatives: Compounds with diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
5-[(2-chloro-4-methoxyphenoxy)methyl]-N-ethyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound for scientific research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
